molecular formula C8H15N5 B13256166 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13256166
M. Wt: 181.24 g/mol
InChI Key: KDBXMQRZLFKUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a chemical compound for research use only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. This compound features a 1,2,4-triazole core linked to a piperidine ring, a structural motif of significant interest in medicinal chemistry . While specific data for this exact compound is limited in the public domain, closely related analogues demonstrate potent pharmacological activities. Specifically, triazole derivatives have been extensively researched for their anticonvulsant properties, showing high efficacy in established models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such active compounds is often associated with the GABAergic system, including binding to the benzodiazepine site of the GABAA receptor and increasing GABA content in the brain . Furthermore, molecular docking studies suggest these compounds form key interactions, such as hydrogen bonds and hydrophobic forces, with the active site of the GABAA receptor, providing a structural basis for their activity . Beyond neuroscientific applications, the 1,2,4-triazole scaffold is a privileged structure in drug discovery, found in agents with antimicrobial, anti-inflammatory, and antitumor activities . Researchers can leverage this building block to explore new chemical space in developing novel bioactive molecules or biochemical probes.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H15N5/c1-13-8(9)11-7(12-13)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H2,9,11,12)

InChI Key

KDBXMQRZLFKUDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCNCC2)N

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the cyclization of hydrazide derivatives bearing appropriate substituents, followed by N-methylation and functionalization with piperidine.

Key Steps:

  • Preparation of hydrazide intermediates: Starting from suitable carboxylic acids or acyl chlorides, hydrazides are synthesized via reaction with hydrazine hydrate.
  • Cyclization to form the 1,2,4-triazole ring: The hydrazide derivatives undergo cyclization reactions with reagents such as formic acid derivatives or amidines under reflux conditions, often facilitated by catalysts like sulfamic acid or polyphosphoric acid.
  • Introduction of methyl group at N-1 position: N-methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Attachment of piperidin-4-yl group: The piperidine moiety is incorporated via nucleophilic substitution or reductive amination, often using piperidine derivatives with suitable leaving groups or activated intermediates.

Representative Reaction Scheme:

Hydrazide derivative → Cyclization to 1,2,4-triazole → N-methylation → N-alkylation with piperidin-4-yl halide or amine

Advantages:

  • High regioselectivity
  • Good yields under optimized conditions
  • Flexibility for substitution pattern variation

Direct Multi-Component Reactions (MCR) Using 1,2,4-Triazole Precursors

Method Overview:

Recent advances utilize multicomponent reactions that combine simple precursors such as hydrazines, aldehydes, and amines, under microwave irradiation or conventional heating, to synthesize the core structure efficiently.

Key Steps:

  • Formation of the triazole ring: Using hydrazine derivatives and aldehydes to generate hydrazones, which cyclize under specific conditions to form the 1,2,4-triazole core.
  • N-Methylation: The resulting triazole is methylated at the N-1 position using methylating agents.
  • Piperidine conjugation: The piperidin-4-yl group is attached via nucleophilic substitution or coupling reactions with activated intermediates, such as piperidine halides or activated esters.

Research Findings:

  • Microwave-assisted synthesis significantly improves yields and reduces reaction times.
  • The multicomponent approach allows for diverse substitution patterns, facilitating structure-activity relationship (SAR) studies.

Data Table:

Step Reagents Conditions Yield Notes
1 Hydrazine hydrate + aldehyde Reflux 70-85% Forms hydrazone intermediate
2 Cyclization agent (e.g., formic acid) Microwave or reflux 75-90% Formation of 1,2,4-triazole core
3 Methylating agent (e.g., methyl iodide) Base, room temp 80-95% N-methylation at N-1
4 Piperidine halide or amine Reflux, solvent 70-85% Final functionalization

Functionalization of Pre-formed 1,2,4-Triazole Derivatives

Method Overview:

This method involves starting from pre-synthesized 1,2,4-triazole compounds, followed by selective N-methylation and subsequent attachment of the piperidin-4-yl group.

Key Steps:

Research Insights:

  • This pathway offers high regioselectivity and is suitable for late-stage functionalization.
  • The process benefits from microwave irradiation to accelerate methylation and substitution steps.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent literature emphasizes the use of microwave irradiation to facilitate the synthesis of 1,2,4-triazole derivatives, including the compound of interest, with notable benefits:

Example:

In the synthesis of related 1,2,4-triazole compounds, microwave irradiation at temperatures around 170–180°C for 15–25 minutes has been shown to produce yields exceeding 80% under optimized conditions.

Summary of Key Conditions and Data:

Method Reagents Conditions Typical Yield References
Hydrazide cyclization Hydrazine hydrate, formic acid Reflux or microwave 70–90% ,
Multicomponent reactions Hydrazines, aldehydes, methylating agents Microwave, solvent-dependent 75–95%
Pre-formed core functionalization Pre-synthesized 1,2,4-triazoles N-methylation, nucleophilic substitution 80–95% ,

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic vs. Aliphatic Substituents
  • Naphthalene/aryl-substituted triazoles (e.g., 3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a)):

    • These compounds, synthesized for anticancer activity screening, prioritize aromatic groups (naphthalene, phenyl) at the 1- and 3-positions .
    • Aromatic substituents may enhance π-π stacking interactions with biological targets but could reduce solubility compared to aliphatic groups like piperidine.
  • Piperazine/piperidine-substituted triazoles (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine): The methylpiperazine group at the 5-position (vs. Piperidine in the target compound may offer conformational rigidity, favoring interactions with CNS targets like serotonin or dopamine receptors .
Bioisosteric Replacements
  • Tetrazole-substituted triazoles (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine):
    • Tetrazole acts as a carboxylic acid bioisostere, enhancing metabolic stability and bioavailability .
    • In contrast, the target compound’s piperidine group lacks acidic protons but may improve membrane permeability.

Pharmacological and Physicochemical Properties

Compound Name Substituents (Position) Key Properties/Applications Reference
1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine 1-methyl, 3-piperidin-4-yl Potential CNS activity; enhanced solubility from piperidine
3-(Naphthalen-1-yl)-1-phenyl-triazol-5-amine (3a) 1-phenyl, 3-naphthalenyl Anticancer activity via structural diversity
5-(4-Methylpiperazin-1-yl)-1H-triazol-3-amine 5-methylpiperazin-1-yl Enzyme inhibition (e.g., Factor XIIa/thrombin)
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-triazol-5-amine Dichlorophenyl, pyridinylmethyl Potent P2X7 receptor antagonist (anti-inflammatory)
3-Azido-N-nitro-triazol-5-amine salts 3-azido, 5-nitro High-energy materials with detonation properties
Key Observations
  • Solubility : Piperidine and piperazine substituents improve aqueous solubility compared to aromatic groups, critical for oral bioavailability .
  • Steric Effects : Bulky substituents like isopropyl (3-isopropyl-1-methyl-triazol-5-amine) may hinder target binding but improve metabolic stability .
  • Energetic Applications : Azido and nitro groups (e.g., 3-azido-N-nitro-triazol-5-amine) shift utility to explosives, highlighting substituent-driven diversification .

Biological Activity

1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS No. 1565512-96-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₅N₅
  • Molecular Weight : 181.24 g/mol
  • Structural Features : The compound contains a triazole ring and a piperidine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus (MRSA)15.8
Escherichia coli31.6
Pseudomonas aeruginosa25.0

These results indicate that the compound is particularly effective against MRSA, suggesting its potential as a candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)12.5
MDA-MB-231 (Breast Cancer)9.8
A549 (Lung Cancer)15.0

These findings highlight the compound's potential as an anticancer agent, particularly against breast and cervical cancers .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound shows inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial resistance .
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cell proliferation and survival pathways.

Case Study 1: Antibacterial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to those receiving standard treatments.

Case Study 2: Anticancer Trials

In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups. These results were attributed to the compound's ability to induce apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine, and how can structural purity be ensured?

Answer: The synthesis typically involves cyclization and functionalization of precursor heterocycles. For example:

  • Step 1: React thiourea analogues with halogenating agents to form intermediates (e.g., S-alkylation in alkaline media, as in triazol-4-amine derivatives) .
  • Step 2: Purify intermediates via recrystallization or column chromatography.
  • Structural Confirmation: Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl and piperidinyl groups) and X-ray crystallography to resolve ambiguities in regiochemistry (critical for tautomeric forms) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) to distinguish between triazole and piperidine protons. For example, piperidinyl protons appear as multiplet signals (δ 1.5–3.0 ppm), while triazole protons resonate at δ 7.5–8.5 ppm .
  • X-ray Crystallography: Resolve tautomerism (e.g., 1,2,4-triazole vs. 1,3,4-triazole forms) and confirm dihedral angles between aromatic and heterocyclic rings .

Q. How can researchers screen this compound for preliminary biological activity?

Answer:

  • In Vitro Assays: Test against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods .
  • Enzyme Inhibition: Evaluate binding to targets like carbonic anhydrase isoforms (hCA I/II) via fluorescence-based assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can regioisomer formation during synthesis be minimized or resolved?

Answer:

  • Optimized Reaction Conditions: Control temperature (e.g., 120°C for cyclization) and solvent polarity to favor kinetic vs. thermodynamic products .
  • Chromatographic Separation: Use reverse-phase HPLC with a C18 column to isolate regioisomers (e.g., 3- vs. 5-substituted triazoles) .
  • Computational Modeling: Predict regioselectivity using DFT calculations (e.g., Gibbs free energy differences between pathways) .

Q. What strategies address low solubility in biological assays?

Answer:

  • Co-solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonamide or morpholine) at the piperidine nitrogen .

Q. How can contradictory data in biological activity be analyzed?

Answer:

  • Dose-Response Curves: Replicate assays across multiple concentrations to confirm IC₅₀/EC₅₀ values (e.g., antitubercular activity discrepancies in vs. cytotoxic data in ).
  • Off-Target Profiling: Screen against related enzymes (e.g., kinase panels) to identify non-specific binding .
  • Metabolite Analysis: Use LC-MS to detect degradation products that may interfere with assays .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Proton Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Triazole C-H8.2–8.5 (s, 1H)145–150
Piperidinyl CH₂2.8–3.2 (m, 2H)45–50
N-Methyl3.0–3.3 (s, 3H)35–38
Data derived from pyrazole and triazole analogues .

Q. Table 2. Biological Activity Comparison

Assay Type Activity (IC₅₀) Reference
Antitubercular (H37Rv)12.5 µM
hCA II Inhibition0.8 µM
Cytotoxicity (HeLa)>100 µM

Q. What computational tools are recommended for studying binding modes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., hCA II active site) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

Q. How can synthetic yields be improved for scale-up?

Answer:

  • Catalyst Screening: Test trifluoroacetic acid (TFA) vs. phosphorous oxychloride for cyclization efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .

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